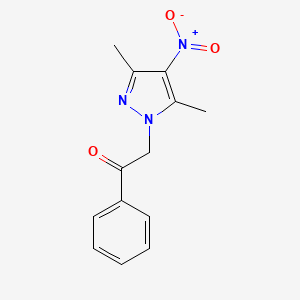
N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide” is a compound of interest due to its unique chemical structure and potential for various applications in chemistry and pharmacology. The compound's synthesis and characterization have been explored to understand its properties and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic compounds or thiophenes, followed by functionalization with specific groups such as sulfonyl, morpholine, or amides. For example, methods to synthesize enantiopure morpholines through sequential reactions involving tosylamides and oxiranes under phase-transfer catalysis conditions have been reported, highlighting the complexity and specificity of synthesizing such compounds (Foschi et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to “N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide” has been determined using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and conformations, which are crucial for understanding the compound's chemical behavior and interactions (Adams et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents and conditions leading to transformations of functional groups or the formation of new bonds. For instance, the reactivity of sulfonamides with azirines has been explored, showing competitive formation of different heterocyclic structures, indicative of the versatile chemical behavior of these molecules (Tornus et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Studies on related compounds demonstrate how X-ray crystallography can reveal the crystal packing, hydrogen bonding patterns, and other intermolecular interactions, providing insights into the compound's physical state and stability (Pomerantz et al., 2002).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for their application in synthetic chemistry or drug design. Research into the synthesis and reactivity of morpholine derivatives and their interactions with different chemical environments highlights the importance of understanding these properties for effective utilization of these compounds (Matlock et al., 2015).
科学的研究の応用
Photostabilization of Polyvinyl Chloride
N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide and its derivatives have been utilized in the photostabilization of polyvinyl chloride (PVC) films. These compounds can reduce the level of photodegradation in PVC, thereby enhancing its durability when exposed to UV radiation (Balakit et al., 2015).
Synthesis of N-Vinyloxazolidinones and Morpholines
In chemical synthesis, the compound and its related structures have been used in the formation of N-vinyloxazolidinones and morpholines. These processes have been monitored using nanospray mass spectrometry, providing insights into the success of reactions and the fate of reactive intermediates (Yar et al., 2012).
Polymer Synthesis and Modification
Various derivatives of N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide have been synthesized for application in polymer science. These derivatives are utilized in the synthesis of biodegradable polyesteramides with pendant functional groups and in the stereospecific anionic polymerization of N,N-dialkylacrylamides (Veld et al., 1992; Kobayashi et al., 1999).
Development of Sulfonamide Inhibitors
This compound and its variants have been investigated for their role in the development of aromatic sulfonamide inhibitors, particularly in relation to carbonic anhydrase isoenzymes. These studies explore their potential in therapeutic applications (Supuran et al., 2013).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-3-4-15(13(2)9-12)18-17(20)16-10-14(11-24-16)25(21,22)19-5-7-23-8-6-19/h3-4,9-11H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIMIIWWKRWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)
